Cas no 102450-56-6 (4-Dimethylaminomethyl-cyclohexanol)
4-Dimethylaminomethyl-cyclohexanol Chemical and Physical Properties
Names and Identifiers
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- 4-Dimethylaminomethyl-cyclohexanol
- Cyclohexanol, 4-[(dimethylamino)methyl]-
- 4-[(dimethylamino)methyl]cyclohexan-1-ol
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- Inchi: 1S/C9H19NO/c1-10(2)7-8-3-5-9(11)6-4-8/h8-9,11H,3-7H2,1-2H3
- InChI Key: OJIDTYMSKQELNH-UHFFFAOYSA-N
- SMILES: C1(O)CCC(CN(C)C)CC1
Experimental Properties
- Density: 0.954±0.06 g/cm3(Predicted)
- Boiling Point: 225.7±13.0 °C(Predicted)
- pka: 15.26±0.40(Predicted)
4-Dimethylaminomethyl-cyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5101240-0.05g |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
102450-56-6 | 95.0% | 0.05g |
$285.0 | 2025-03-15 | |
| Enamine | EN300-5101240-0.1g |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
102450-56-6 | 95.0% | 0.1g |
$426.0 | 2025-03-15 | |
| Enamine | EN300-5101240-0.25g |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
102450-56-6 | 95.0% | 0.25g |
$607.0 | 2025-03-15 | |
| Enamine | EN300-5101240-0.5g |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
102450-56-6 | 95.0% | 0.5g |
$959.0 | 2025-03-15 | |
| Enamine | EN300-5101240-1.0g |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
102450-56-6 | 95.0% | 1.0g |
$1229.0 | 2025-03-15 | |
| Enamine | EN300-5101240-2.5g |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
102450-56-6 | 95.0% | 2.5g |
$2408.0 | 2025-03-15 | |
| Enamine | EN300-5101240-5.0g |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
102450-56-6 | 95.0% | 5.0g |
$3562.0 | 2025-03-15 | |
| Enamine | EN300-5101240-10.0g |
4-[(dimethylamino)methyl]cyclohexan-1-ol |
102450-56-6 | 95.0% | 10.0g |
$5283.0 | 2025-03-15 |
4-Dimethylaminomethyl-cyclohexanol Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Dimethylaminomethyl-cyclohexanol
4-Dimethylaminomethyl-cyclohexanol: A Comprehensive Overview
The compound with CAS No. 102450-56-6, commonly referred to as 4-Dimethylaminomethyl-cyclohexanol, is a versatile organic molecule that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexanol ring with a dimethylaminomethyl group. The cyclohexanol moiety provides a rigid framework, while the dimethylamino group introduces nucleophilic and basic properties, making it highly functional for a wide range of applications.
Recent studies have highlighted the potential of 4-Dimethylaminomethyl-cyclohexanol in the development of advanced materials, particularly in the realm of organocatalysis and polymer synthesis. Researchers have demonstrated that this compound can act as an efficient organocatalyst in asymmetric synthesis reactions, enabling the production of chiral molecules with high enantioselectivity. This property is particularly valuable in the pharmaceutical industry, where the synthesis of enantiopure compounds is crucial for drug development.
In addition to its catalytic applications, 4-Dimethylaminomethyl-cyclohexanol has been explored for its role in polymer chemistry. The compound's ability to undergo polymerization under mild conditions has led to the creation of novel polymeric materials with tailored properties. These materials exhibit excellent mechanical strength and thermal stability, making them suitable for use in high-performance applications such as aerospace and automotive industries.
The synthesis of 4-Dimethylaminomethyl-cyclohexanol has also been a topic of extensive research. Traditional methods involve multi-step reactions, which can be time-consuming and costly. However, recent advancements have introduced more efficient synthetic routes, leveraging modern catalytic systems and green chemistry principles. These innovations not only enhance the scalability of production but also reduce the environmental footprint associated with manufacturing this compound.
Another area where 4-Dimethylaminomethyl-cyclohexanol has shown promise is in the field of sensors and detection technologies. The compound's ability to interact with specific analytes through hydrogen bonding and other non-covalent interactions makes it an ideal candidate for designing selective sensors for environmental monitoring and biomedical diagnostics.
Furthermore, studies have explored the use of 4-Dimethylaminomethyl-cyclohexanol in drug delivery systems. Its amphiphilic nature allows it to form self-assembled structures, such as micelles and vesicles, which can encapsulate drugs and deliver them to specific targets within the body. This capability opens up new possibilities for targeted therapy and improved drug efficacy.
In conclusion, 4-Dimethylaminomethyl-cyclohexanol (CAS No. 102450-56-6) is a multifaceted compound with a wide array of applications across diverse scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a key player in the future of materials science and pharmaceutical research.
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